Cas no 2034888-76-9 ((2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide)

(2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound featuring a conjugated enamide core linked to a pyridine and pyrazole heterocyclic system, with a thiophene substituent. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of multiple aromatic and heteroaromatic moieties enhances its binding affinity to biological targets, while the α,β-unsaturated amide group may confer reactivity for further derivatization. This compound is of interest in drug discovery due to its balanced lipophilicity and hydrogen-bonding capacity, which could improve pharmacokinetic properties. Its synthesis and characterization are well-documented, making it a reliable candidate for research applications.
(2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide structure
2034888-76-9 structure
Product Name:(2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide
CAS No:2034888-76-9
MF:C17H16N4OS
MW:324.400141716003
CID:6263953
PubChem ID:121022389
Update Time:2025-06-03

(2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide
    • (E)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
    • N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
    • (2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
    • (E)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide
    • 2034888-76-9
    • F6560-5779
    • AKOS026704253
    • Inchi: 1S/C17H16N4OS/c1-21-16(6-7-20-21)14-9-13(10-18-12-14)11-19-17(22)5-4-15-3-2-8-23-15/h2-10,12H,11H2,1H3,(H,19,22)/b5-4+
    • InChI Key: AKWGGFMMYPRPCZ-SNAWJCMRSA-N
    • SMILES: S1C=CC=C1/C=C/C(NCC1=CN=CC(=C1)C1=CC=NN1C)=O

Computed Properties

  • Exact Mass: 324.10448232g/mol
  • Monoisotopic Mass: 324.10448232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 88Ų

(2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6560-5779-2μmol
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034888-76-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6560-5779-5μmol
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034888-76-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6560-5779-10μmol
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034888-76-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6560-5779-20μmol
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034888-76-9
20μmol
$79.0 2023-09-08
Life Chemicals
F6560-5779-1mg
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034888-76-9
1mg
$54.0 2023-09-08
Life Chemicals
F6560-5779-2mg
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034888-76-9
2mg
$59.0 2023-09-08
Life Chemicals
F6560-5779-3mg
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034888-76-9
3mg
$63.0 2023-09-08
Life Chemicals
F6560-5779-4mg
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034888-76-9
4mg
$66.0 2023-09-08
Life Chemicals
F6560-5779-5mg
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034888-76-9
5mg
$69.0 2023-09-08
Life Chemicals
F6560-5779-10mg
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034888-76-9
10mg
$79.0 2023-09-08

Additional information on (2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide

Introduction to Compound with CAS No. 2034888-76-9 and Its Applications in Chemical Biology

Compound with the CAS number 2034888-76-9 is a significant molecule in the field of chemical biology, particularly in the realm of drug discovery and development. The systematic name of this compound is (2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide. This intricate structure suggests a rich chemical profile that has garnered attention from researchers for its potential biological activities and synthetic utility.

The core structure of this compound features a prop-2-enamide moiety, which is a key pharmacophore in many bioactive molecules. This functional group is known for its ability to interact with biological targets through hydrogen bonding, making it a valuable component in the design of drugs targeting various diseases. The presence of a thiophen-2-yl group further enhances the compound's complexity and potential for diverse interactions with biological systems.

The nitrogen-containing heterocycles in the molecule, specifically the 1-methyl-1H-pyrazol-5-yl and pyridin-3-yl groups, contribute significantly to the compound's overall pharmacological properties. Pyrazole derivatives are well-documented for their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The incorporation of these heterocycles into the molecular framework suggests that this compound may exhibit similar properties, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The unique structural features of this compound make it a potential candidate for inhibiting or activating specific PPIs, which are often implicated in various diseases. For instance, research has shown that amide-based compounds can effectively disrupt protein-protein interactions by binding to critical residues within the interaction interface.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been crucial in constructing the complex framework of this molecule. These techniques not only improve efficiency but also allow for the introduction of diverse functional groups, enhancing the compound's biological potential.

Evaluation of the compound's biological activity has been conducted using various in vitro and in vivo models. Preliminary studies have indicated that this compound exhibits promising activity against certain disease-related targets. For example, it has shown inhibitory effects on enzymes involved in cancer cell proliferation and inflammatory pathways. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.

The development of new drug candidates relies heavily on understanding their interactions with biological targets at the molecular level. Computational methods such as molecular docking and molecular dynamics simulations have been employed to predict how this compound might bind to its intended targets. These simulations provide valuable insights into the binding affinity and mode of interaction, guiding experimental efforts and helping to optimize the compound's pharmacological properties.

The structural diversity inherent in this compound makes it a versatile tool for drug discovery. By modifying specific functional groups or introducing new ones, researchers can generate libraries of derivatives with tailored biological activities. This approach allows for rapid screening and identification of lead compounds that can be further optimized through structure-activity relationship (SAR) studies.

In conclusion, Compound with CAS No. 2034888-76-9 represents a significant advancement in the field of chemical biology. Its unique structure, featuring a prop-2-enamide, thiophen-2-yl, and nitrogen-containing heterocycles such as 1-methyl-1H-pyrazol-5-yl and pyridin-3-yl, positions it as a promising candidate for further research and development. With ongoing investigations into its biological activities and synthetic modifications, this compound holds great potential for contributing to novel therapeutic strategies across various diseases.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.